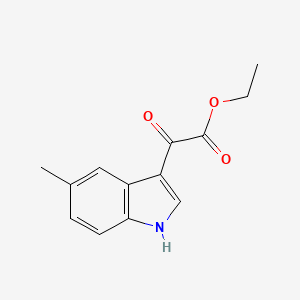

Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate

Description

Significance of Indole-Glyoxylate Derivatives in Contemporary Chemical Research

Indole (B1671886) derivatives, as a class, are of immense importance in medicinal chemistry and drug discovery. nih.gov The indole nucleus is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. pcbiochemres.comopenmedicinalchemistryjournal.com These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antihypertensive properties. nih.govresearchgate.net

Indole-glyoxylate derivatives, such as Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate, are particularly significant. The glyoxylate (B1226380) moiety at the C3 position of the indole ring serves as a versatile handle for introducing further molecular complexity. researchgate.net This functional group can participate in various reactions, enabling the construction of diverse and intricate molecular architectures. The ability to readily functionalize the indole core through these derivatives is crucial for developing new therapeutic agents that can target a wide range of biological pathways. nih.gov Researchers continuously explore these derivatives to create novel compounds with enhanced pharmacological profiles for treating conditions from cancer to neurodegenerative diseases. nih.gov

Historical Context and Evolution of Indole-Based Synthetic Strategies

The chemistry of indole dates back to the 19th century with the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org However, the most pivotal moment in indole synthesis came in 1883 when Emil Fischer developed the Fischer indole synthesis. thermofisher.combyjus.com This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, remains one of the most widely used methods for preparing substituted indoles and has been a cornerstone of heterocyclic chemistry for over a century. byjus.comrsc.org

Over the years, numerous other methods for indole synthesis have been developed to offer different substitution patterns and milder reaction conditions. Notable examples include:

Leimgruber–Batcho Indole Synthesis: Disclosed in a 1976 patent, this method is known for its high yields and efficiency in producing various substituted indoles. wikipedia.org

Bischler Indole Synthesis: This method involves the acid-catalyzed cyclization of an α-arylamino-ketone. nih.gov

Palladium-Catalyzed Syntheses: Modern synthetic chemistry has introduced transition-metal-catalyzed methods, such as those developed by Stephen L. Buchwald, which allow for the construction of the indole nucleus through cross-coupling reactions. rsc.orgnih.gov

These evolving strategies have provided chemists with a powerful toolkit to access a vast array of indole derivatives, enabling extensive research into their chemical and biological properties. nih.gov

Overview of the Research Landscape for this compound

While the broader class of indole derivatives is extensively studied, the specific research landscape for this compound is more focused. It is primarily recognized as a specialized building block in organic synthesis. Its utility lies in its potential to be a precursor for more complex, biologically active molecules, leveraging the reactivity of both the indole core and the glyoxylate side chain.

The synthesis of related indole-3-glyoxylates often involves the reaction of a substituted indole with oxalyl chloride followed by esterification with an alcohol, such as ethanol. chemicalbook.com This general approach is likely applicable for the preparation of this compound from 5-methylindole (B121678). Research utilizing this compound would typically involve its transformation into target molecules for applications in medicinal chemistry, materials science, or as probes for biological systems. Its structural similarity to other well-studied indole derivatives suggests its potential for incorporation into novel pharmaceutical candidates.

Scope and Objectives of the Academic Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to its chemical nature, its place within the significant class of indole-glyoxylate derivatives, the historical context of its underlying synthetic chemistry, and its role as a building block in modern research. By adhering to this structured outline, this article aims to serve as an authoritative academic resource for researchers and students interested in the specific chemistry and potential applications of this key synthetic intermediate.

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 2-(5-methyl-1H-indol-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)10-7-14-11-5-4-8(2)6-9(10)11/h4-7,14H,3H2,1-2H3 |

InChI Key |

AXDHOUVFLBQVCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 5 Methyl 3 Indolyl 2 Oxoacetate and Analogues

Direct Electrophilic Acylation Routes to Indole-3-Glyoxylates

Direct acylation of the electron-rich indole (B1671886) ring at the C3 position is a cornerstone of indole functionalization. The reaction introduces a glyoxylate (B1226380) moiety, a versatile precursor for more complex molecules. This electrophilic substitution is typically achieved using highly reactive acylating agents.

Reaction with Oxalyl Chloride Derivatives

A prevalent and efficient method for synthesizing indole-3-glyoxylates involves a two-step, one-pot reaction starting from the corresponding indole and an oxalyl chloride derivative. The indole, in this case, 5-methylindole (B121678), is first treated with oxalyl chloride. This reaction proceeds via an electrophilic attack at the nucleophilic C3 position of the indole ring, yielding a highly reactive 2-(5-methyl-1H-indol-3-yl)-2-oxoacetyl chloride intermediate. researchgate.net

Metalation-Acylation Sequences in Indole-Glyoxylate Synthesis

An alternative to direct electrophilic acylation involves enhancing the nucleophilicity of the indole ring through metalation prior to reaction with an acylating agent. researchgate.net This strategy offers a different regiochemical control and can be effective for substrates that are sensitive to acidic conditions.

C-Metalation of Indole Scaffolds

The direct metalation of the indole ring typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi). acs.org The most acidic proton on the indole ring is on the nitrogen (N1), and its deprotonation occurs first. To achieve C-H metalation, the indole nitrogen is usually protected with a suitable group, such as a phenylsulfonyl or triisopropylsilyl group. This N-protection directs the strong base to deprotonate one of the carbon atoms. Lithiation can be directed to the C2 position, and in some specific cases, beta-lithiation at the C3 position has been achieved. researchgate.net This generates a potent nucleophilic indolyl-anion species ready for subsequent reaction.

Acylation with Dialkyl Oxalates

Once the C3-lithiated indole is formed, it can be quenched with an appropriate electrophile. For the synthesis of indole-3-glyoxylates, a suitable electrophile is a dialkyl oxalate, such as diethyl oxalate. The nucleophilic C3-anion attacks one of the electrophilic carbonyl carbons of the diethyl oxalate, displacing an ethoxide leaving group and forming the desired ethyl 2-(indol-3-yl)-2-oxoacetate product after workup. This sequence provides a powerful method for the construction of the glyoxylate side chain under basic/nucleophilic conditions, complementing the electrophilic acylation routes.

Synthesis via Indole Ring Formation Reactions

Instead of functionalizing a pre-existing indole ring, it is also possible to construct the indole scaffold with the desired C3-substituent already incorporated into the precursors. The Fischer indole synthesis is a classic and versatile method for indole formation that can be adapted for this purpose. wikipedia.orgbyjus.com

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, which forms a phenylhydrazone intermediate that subsequently undergoes a drugfuture.comdrugfuture.com-sigmatropic rearrangement and cyclization to form the indole ring. nih.gov To synthesize Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate, one could envision a reaction between 4-methylphenylhydrazine (B1211910) and an appropriate keto-ester, such as ethyl pyruvate (B1213749) or a derivative. Research has demonstrated the successful Fischer cyclization of N-Benzyl-N-phenylhydrazine derivatives with 1,3-ketoesters to form 3-alkoxy-carbonylindoles. rsc.org This indicates the feasibility of incorporating the ester functionality during the ring-forming step. The choice of acid catalyst, which can range from Brønsted acids like H₂SO₄ to Lewis acids like ZnCl₂, is crucial for the success of the reaction. wikipedia.orgnih.gov

Another classical method, the Bischler-Möhlau indole synthesis, forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline. wikipedia.orgchemeurope.com While historically significant, its harsh conditions and potential for poor yields have limited its application compared to the Fischer synthesis for this type of target molecule. drugfuture.comchemeurope.com

Adaptations of the Fischer Indole Synthesis

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, remains a primary and versatile method for constructing indole rings from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.org The general mechanism involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then isomerizes to an enamine. A subsequent thermofisher.comthermofisher.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849), leads to the formation of the aromatic indole ring. wikipedia.org

For the synthesis of this compound, this method is adapted by reacting 4-methylphenylhydrazine with a suitable dicarbonyl compound, such as diethyl 2-oxosuccinate or a related derivative, in the presence of an acid catalyst.

Key Reaction Components and Conditions:

| Starting Material (Hydrazine) | Carbonyl Compound | Acid Catalyst | Typical Solvent |

| 4-Methylphenylhydrazine | Diethyl 2-oxosuccinate | Polyphosphoric acid (PPA) | Ethanol |

| 4-Methylphenylhydrazine hydrochloride | Ethyl pyruvate | Zinc chloride (ZnCl₂) | Acetic acid |

| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial acetic acid | Acetic acid |

The choice of the acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov The reaction conditions, including temperature and reaction time, are optimized to maximize the yield and minimize the formation of side products. For instance, the reaction of p-tolylhydrazine hydrochloride with isopropyl methyl ketone in glacial acetic acid can be refluxed for over two hours to ensure the completion of the reaction. nih.gov

Regioselectivity in Fischer Indole Synthesis:

When using unsymmetrical ketones, the Fischer indole synthesis can lead to the formation of two regioisomeric products. The regioselectivity is influenced by the nature of the acid catalyst, the substituents on the phenylhydrazine, and steric factors. thermofisher.com In the synthesis of 5-methylindoles, the use of 4-methylphenylhydrazine directs the cyclization to exclusively form the desired 5-substituted indole derivative.

Cyclization and Annulation Strategies for Indole Construction

Beyond the Fischer synthesis, various cyclization and annulation strategies provide alternative routes to the indole nucleus of this compound. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds in the final ring-closing step.

Reductive cyclization of aromatic nitro compounds is a prominent approach. nih.gov For instance, a suitably substituted o-nitrotoluene derivative can be condensed with diethyl oxalate, and the resulting pyruvate derivative can then undergo reductive cyclization to form the indole-2-carboxylate, a precursor to the target molecule. orgsyn.org This method is a cornerstone of the Reissert indole synthesis. nih.gov

Palladium-catalyzed cyclization of 2-alkynylaniline derivatives offers another powerful strategy for constructing 2-substituted or 2,3-disubstituted indoles. mdpi.com This approach allows for the introduction of diverse substituents on the indole ring.

Annulation reactions, such as the [3+2] annulation of arynes by methyl indole-2-carboxylates, provide a modern and efficient route to fused indole systems and can be adapted for the synthesis of highly functionalized indoles. nih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups. nih.gov The regioselectivity of these annulation reactions, particularly for 4-substituted indoles, can be controlled to favor the formation of either 3,4- or 4,5-fused ring systems. beilstein-journals.org

Advanced Synthetic Approaches and Chemo-Selective Transformations

Recent advancements in synthetic methodology have introduced more sophisticated and efficient routes to this compound and its analogues. These methods often offer improved yields, milder reaction conditions, and greater functional group tolerance.

Continuous flow synthesis has emerged as a powerful tool for the preparation of indoles via the Fischer synthesis and other cyclization methods. nih.gov This technology allows for precise control over reaction parameters, leading to improved safety, scalability, and product purity. nih.gov

Modern catalytic systems, including those based on rhodium and other transition metals, have enabled novel cascade reactions for the construction of complex indole structures. researchgate.net For example, a rhodium-catalyzed cascade involving 1,3-sulfinate migration and intermolecular [3+2] annulation has been developed for the synthesis of cyclopenta[b]indoles. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Regioselectivity

The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of production, and the need for specific substitution patterns.

Comparison of Synthetic Methodologies:

| Synthetic Method | Advantages | Disadvantages | Regioselectivity Control |

| Fischer Indole Synthesis | Well-established, versatile, readily available starting materials. wikipedia.org | Can require harsh acidic conditions, potential for regioisomeric mixtures with unsymmetrical ketones. thermofisher.com | Generally good for symmetrically substituted phenylhydrazines. |

| Reductive Cyclization | Useful for specific substitution patterns, avoids hydrazine (B178648) reagents. nih.gov | May require multiple steps, use of reducing agents. | Excellent, determined by the substitution pattern of the starting nitro compound. |

| Palladium-Catalyzed Cyclization | Mild reaction conditions, high functional group tolerance. mdpi.com | Requires a pre-functionalized aniline, catalyst cost. | High, directed by the position of the alkyne. |

| Annulation Reactions | High efficiency, access to complex fused systems. nih.gov | May require specialized starting materials (e.g., arynes). | Can be controlled by reaction conditions and substrate. beilstein-journals.org |

The Fischer indole synthesis, despite its age, remains a highly efficient and cost-effective method, particularly for large-scale synthesis where the starting materials are inexpensive. Its main drawback is the potential for lack of regioselectivity with certain substrates. Cyclization and annulation strategies, while often more complex, provide greater control over the final product's structure and are invaluable for the synthesis of highly substituted or complex indole derivatives. Advanced methods, such as flow chemistry and modern catalysis, are continually improving the efficiency and sustainability of indole synthesis.

Chemical Reactivity and Transformation Pathways of Ethyl 2 5 Methyl 3 Indolyl 2 Oxoacetate

Reactivity at the α-Ketoester Moiety

The side chain at the C-3 position of the indole (B1671886) ring consists of an α-ketoester functional group. This arrangement, with two adjacent carbonyl centers, presents multiple opportunities for nucleophilic attack, condensation, reduction, and decarboxylation reactions.

Nucleophilic Additions to the Carbonyl Centers

The α-ketoester moiety contains two electrophilic carbon centers: the ketone carbonyl and the ester carbonyl. The ketone carbonyl is generally more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl. Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are expected to react readily with this moiety.

The initial attack would preferentially occur at the more reactive ketone carbonyl. masterorganicchemistry.com This addition would result in the formation of a tertiary alcohol after an aqueous workup. If an excess of the organometallic reagent is used, a second nucleophilic addition can occur at the ester carbonyl. This subsequent reaction, following the initial attack on the ketone, would lead to the formation of another tertiary alcohol, ultimately yielding a diol. The general mechanism involves the nucleophilic addition to the carbonyl, forming a tetrahedral intermediate, which is then protonated during workup. libretexts.org

Table 1: Predicted Products of Nucleophilic Addition with Organometallic Reagents

| Reagent (Excess) | Initial Product (after workup) | Final Product (after workup) |

| Methylmagnesium Bromide | Ethyl 2-hydroxy-2-(5-methyl-1H-indol-3-yl)propanoate | 2-(5-methyl-1H-indol-3-yl)propane-1,1,2-triol |

| Phenyllithium | Ethyl 2-hydroxy-2-(5-methyl-1H-indol-3-yl)-2-phenylacetate | 1,1-diphenyl-2-(5-methyl-1H-indol-3-yl)ethane-1,2-diol |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The ketone carbonyl of the α-ketoester is susceptible to condensation reactions with various nitrogen and oxygen nucleophiles. These reactions typically involve the nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-heteroatom double bond.

Primary amines (R-NH₂), for instance, react with the ketone to form imines (Schiff bases). Similarly, hydroxylamine (B1172632) (NH₂OH) condenses to yield an oxime, and hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) react to form hydrazones or phenylhydrazones, respectively. These reactions are often catalyzed by acid. nih.gov

Table 2: Products of Condensation Reactions

| Nucleophile | Reagent | Product Type |

| Primary Amine | R-NH₂ | Imine |

| Hydroxylamine | NH₂OH | Oxime |

| Hydrazine | N₂H₄ | Hydrazone |

Selective Reductions of the Oxo and Ester Functional Groups

The selective reduction of one carbonyl group in the presence of the other is a valuable synthetic transformation. The choice of reducing agent is critical in determining the outcome of the reaction.

A strong, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester functional groups to alcohols, yielding a diol. researchgate.netmasterorganicchemistry.comresearchgate.net In contrast, a milder reducing agent such as sodium borohydride (B1222165) (NaBH₄) is known to selectively reduce ketones and aldehydes over esters. rsc.org Therefore, treatment of ethyl 2-(5-methyl-3-indolyl)-2-oxoacetate with NaBH₄ is expected to selectively reduce the ketone carbonyl to a secondary alcohol, leaving the ester group intact. researchgate.netsvedbergopen.com This selective reduction yields ethyl 2-hydroxy-2-(5-methyl-1H-indol-3-yl)acetate.

Table 3: Selective Reduction Products

| Reagent | Conditions | Primary Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, then H₂O workup | 2-(5-methyl-1H-indol-3-yl)ethane-1,2-diol |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol | Ethyl 2-hydroxy-2-(5-methyl-1H-indol-3-yl)acetate |

Decarboxylation Pathways

The ester group in this compound can be removed through a decarboxylation pathway. This process typically requires an initial hydrolysis of the ethyl ester to the corresponding carboxylic acid. This hydrolysis can be achieved under either acidic or basic conditions.

The resulting α-keto acid, 2-(5-methyl-1H-indol-3-yl)-2-oxoacetic acid, is a β-keto acid analogue (with the indole ring acting as the "enolizable" component) and is susceptible to decarboxylation upon heating. The loss of carbon dioxide from this intermediate would lead to the formation of 5-methyl-1H-indole-3-carbaldehyde. This transformation is a common reaction for indole-3-carboxylic acids. quimicaorganica.org

Reactions Involving the Indole Nucleus

The indole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. The preferred site for electrophilic attack is the C-3 position. However, since this position is already substituted in this compound, electrophilic substitution is directed to other positions on the ring.

Electrophilic Aromatic Substitution (EAS) at Indole C-2 Position

With the C-3 position blocked by the glyoxylate (B1226380) side chain, electrophilic aromatic substitution (EAS) is expected to occur at the next most nucleophilic position, which is the C-2 carbon of the pyrrole (B145914) ring. researchgate.netsemanticscholar.org The electron-withdrawing nature of the α-ketoester substituent at C-3 deactivates the indole ring towards electrophilic attack to some extent, but reactions can still proceed under appropriate conditions.

Typical EAS reactions such as nitration and halogenation can be directed to the C-2 position. For example, nitration of 3-substituted indoles has been shown to occur at the C-2 position using reagents like cobalt nitrate (B79036) and tert-butyl nitrite. sci-hub.se This provides a pathway to 2-nitro-3-glyoxyl-indole derivatives, which are valuable synthetic intermediates.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product |

| Nitration | Co(NO₃)₂·6H₂O, t-BuONO | Ethyl 2-(5-methyl-2-nitro-1H-indol-3-yl)-2-oxoacetate |

| Bromination | N-Bromosuccinimide (NBS) | Ethyl 2-(2-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate |

Reactions at the Indole N-1 Position (N-Alkylation, N-Acylation)

The nitrogen atom at the N-1 position of the indole ring is a key site for functionalization. As a secondary amine, it possesses a lone pair of electrons and an acidic proton, making it susceptible to reactions with various electrophiles, particularly after deprotonation.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy to modify the compound's properties. This reaction typically proceeds by deprotonating the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases include potassium hydroxide (B78521) (KOH) and sodium hydride (NaH). For instance, the alkylation of related ethyl indol-2-carboxylates has been successfully carried out using aqueous KOH in acetone. researchgate.netnih.gov The choice of base and solvent system can be crucial; for example, using sodium methoxide (B1231860) in methanol can lead to competing transesterification of the ester group. researchgate.netnih.gov Phase-transfer catalysis provides an alternative method for N-alkylation under heterogeneous conditions.

N-Acylation: Acyl groups can be introduced at the indole nitrogen to form N-acylindoles. This transformation is typically achieved by reacting the indole with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. N-acylation can serve to protect the indole nitrogen, alter its electronic properties, or introduce new functional handles. For instance, N-acylation of indole derivatives has been accomplished using various amides in the presence of a copper iodide catalyst. While specific examples for the title compound are not detailed, the general reactivity of the indole N-H bond suggests its capability to undergo these standard transformations.

| Reactant | Alkylating Agent | Base/Solvent | Product | Yield |

|---|---|---|---|---|

| Ethyl indol-2-carboxylate | Allyl Bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent nih.gov |

| Ethyl indol-2-carboxylate | Benzyl Bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent nih.gov |

Cycloaddition Reactions of the Indole π-System

The indole ring contains a π-electron system that can participate in cycloaddition reactions, although the aromaticity of the benzene (B151609) portion can render it less reactive than isolated double bonds. The C2-C3 double bond is particularly electron-rich and is the most common site for such reactions.

Indoles substituted with electron-withdrawing groups, such as the oxoacetate group at the C-3 position, can undergo Diels-Alder ([4+2] cycloaddition) reactions. wikipedia.org In these reactions, the indole can act as the diene component. The reactivity can be influenced by the substituents on both the indole and the dienophile. Transition-metal catalysts are sometimes employed to promote cycloadditions with simple π-systems. wikipedia.org

Furthermore, the indole nucleus can participate in [3+2] cycloaddition reactions with suitable 1,3-dipoles. For example, oxidative diaza-(3+2) cycloaddition reactions between substituted indoles and urea (B33335) derivatives have been developed to synthesize complex heterocyclic scaffolds like imidazoloindolines. nih.gov These reactions provide a pathway to rapidly construct fused-ring systems from the indole core.

Derivatization Strategies for Structural Modification and Functionalization

The multiple functional groups of this compound offer numerous opportunities for derivatization to create a wide array of analogues.

The ethyl ester group is a primary site for modification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, by using an increased amount of aqueous potassium hydroxide and heating. nih.gov This transformation converts the ester into a carboxylic acid moiety, which can then be used in a variety of subsequent reactions, such as amide bond formation.

Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. This reaction is typically catalyzed by an acid or a base in the presence of a different alcohol. For instance, reacting an ethyl indol-2-carboxylate with sodium methoxide in methanol results in the formation of the corresponding methyl ester. researchgate.netnih.gov

Hydrazinolysis: Reaction with hydrazine hydrate (B1144303) can convert the ester into a carbohydrazide. researchgate.netnih.gov This hydrazide derivative is a versatile intermediate that can be further reacted with aldehydes, ketones, or other reagents to form hydrazones or to construct heterocyclic rings like thiazoles. researchgate.netnih.gov

Indole Ring Substitutions: The indole ring is susceptible to electrophilic aromatic substitution. The presence of the methyl group at C-5 and the deactivating oxoacetate group at C-3 will direct incoming electrophiles to specific positions on the benzene ring, typically C-4, C-6, or C-7. Reactions such as halogenation, nitration, or Friedel-Crafts acylation could be employed to introduce further substituents onto the aromatic portion of the indole nucleus.

Side Chain Elongation: The α-keto group in the side chain is a reactive handle for elongation and modification. It can undergo nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. The adjacent methylene (B1212753) group could potentially be functionalized, and the keto group can be reduced to a hydroxyl group, which can then be used for further transformations.

Rearrangement Pathways and Isomerization Processes

Indole derivatives can undergo various rearrangement reactions, often catalyzed by transition metals or acids, leading to significant structural transformations. One notable pathway for related indole compounds involves a cyclopropanation-ring expansion sequence. For example, the reaction of indoles with ethyl halodiazoacetates in the presence of a rhodium(II) catalyst can lead to the formation of quinoline-3-carboxylates. researchgate.net This process is proposed to proceed through an initial cyclopropanation of the indole C2-C3 bond, followed by a ring-opening of the strained cyclopropane (B1198618) intermediate and subsequent rearrangement to the expanded quinoline (B57606) ring system. researchgate.net While this specific reaction has not been documented for this compound, the structural similarity suggests that its C2-C3 bond could potentially engage in similar rearrangement pathways under appropriate catalytic conditions.

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. The functional groups present in this compound make it a potential substrate for several types of MCRs.

Pictet-Spengler Reaction: The indole nucleus is a key component in the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgmdpi.com While the title compound itself is not a tryptamine, its indole ring could potentially react with an iminium ion generated from other components in an intermolecular fashion, a variant of the classical reaction. The nucleophilic character of the C-2 position could facilitate attack on an electrophilic iminium species.

Ugi and Passerini Reactions: The α-ketoester moiety is structurally related to the carbonyl and carboxylic acid components often used in isocyanide-based MCRs like the Ugi and Passerini reactions. researchgate.netrsc.orgsemanticscholar.org The Ugi reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.org It is conceivable that the keto group of the title compound could act as the carbonyl component in a Ugi-type reaction. Similarly, the Passerini reaction involves the combination of a carbonyl compound, a carboxylic acid, and an isocyanide. researchgate.net Research on related indole derivatives has shown their utility in MCRs to build complex heterocyclic libraries. researchgate.netnih.gov

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 5 Methyl 3 Indolyl 2 Oxoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate, a complete assignment of its proton and carbon signals is crucial for unambiguous structural confirmation.

Proton NMR (¹H NMR): Chemical Shifts, Coupling Constants, and Multiplicities

Hypothetical ¹H NMR Data Table This table is a representation of the type of data that would be obtained from a ¹H NMR experiment. Actual experimental values are required for a definitive structural assignment.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ (indole) | Data not available | Data not available | Data not available | Data not available |

| -CH₂- (ethyl) | Data not available | Data not available | Data not available | Data not available |

| -CH₃ (ethyl) | Data not available | Data not available | Data not available | Data not available |

| Indole-H | Data not available | Data not available | Data not available | Data not available |

| NH | Data not available | Data not available | Data not available | Data not available |

Carbon-13 NMR (¹³C NMR): Identification of Carbon Environments

Specific experimental ¹³C NMR data for this compound, which would identify the various carbon environments within the molecule, is not available in surveyed literature. This technique would be instrumental in confirming the carbon skeleton of the compound.

Hypothetical ¹³C NMR Data Table This table illustrates the expected format for ¹³C NMR data. A definitive analysis requires experimentally obtained spectra.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (keto) | Data not available |

| C=O (ester) | Data not available |

| Indole (B1671886) carbons | Data not available |

| -CH₃ (indole) | Data not available |

| -CH₂- (ethyl) | Data not available |

| -CH₃ (ethyl) | Data not available |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct carbon-proton correlations.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between carbons and protons over two to three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. While the molecular formula for this compound is established as C₁₃H₁₃NO₃, with a calculated molecular weight of 231.25 g/mol , specific experimental HRMS data from a published study is not available to confirm this with high precision.

Fragmentation Pathways and Structural Insights

The fragmentation of the molecular ion in a mass spectrometer provides a fingerprint that can be used for structural elucidation. The analysis of these fragmentation pathways for this compound would involve the identification of characteristic neutral losses and fragment ions.

Hypothetical Mass Spectrometry Fragmentation Data Table This table outlines potential fragmentation patterns. An actual mass spectrum is required for a detailed fragmentation analysis.

| m/z | Possible Fragment Ion | Potential Neutral Loss |

|---|---|---|

| 231 | [M]⁺ | - |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

A detailed experimental study of the fragmentation pathways of this compound is not present in the available literature. Such a study would be crucial for confirming the connectivity of the ethyl oxoacetate substituent to the 5-methylindole (B121678) core.

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure

Intermolecular Interactions and Crystal Packing

Further research and publication of the characterization of this compound are required before a detailed and scientifically accurate article on these specific properties can be generated.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption and emission properties of this compound are fundamentally derived from the π-electron system of the indole nucleus. The indole chromophore possesses two low-lying excited singlet states, denoted as ¹Lₐ and ¹Lₑ, which give rise to its characteristic absorption and fluorescence spectra. The position and intensity of these electronic transitions are sensitive to the nature and position of substituents on the indole ring.

Electronic Absorption Spectroscopy

The introduction of a methyl group at the 5-position of the indole ring, as in 5-methylindole, generally results in a small bathochromic (red) shift of the absorption bands compared to the parent indole molecule. This is attributed to the electron-donating nature of the methyl group, which can influence the energy of the π-π* transitions.

The ethyl-2-oxoacetate group at the 3-position is an electron-withdrawing group and is expected to have a more significant impact on the electronic spectrum. The carbonyl group in conjugation with the indole ring can lead to a further red shift of the absorption bands. This is due to the extension of the conjugated system and the stabilization of the excited state. For instance, studies on indole-3-carboxaldehyde (B46971) and related compounds show a noticeable shift to longer wavelengths.

Based on the electronic properties of these substituents, the UV-Vis absorption spectrum of this compound in a non-polar solvent like cyclohexane (B81311) is anticipated to display absorption maxima characteristic of the indole chromophore, with shifts reflecting the combined electronic effects of the 5-methyl and 3-ethyl-oxoacetate groups. In more polar solvents, a further shift in the absorption bands may be observed due to solvent-solute interactions.

A representative, though not experimentally verified for this specific compound, data table of expected UV-Vis absorption maxima is presented below, based on the typical absorption regions for substituted indoles.

| Solvent | Expected λmax (nm) for ¹Lₐ | Expected λmax (nm) for ¹Lₑ |

| Cyclohexane | ~280-290 | ~220-230 |

| Ethanol | ~285-295 | ~225-235 |

This table is illustrative and based on the general spectroscopic behavior of substituted indoles.

Emission Spectroscopy

The fluorescence emission of indole and its derivatives is also governed by the ¹Lₐ and ¹Lₑ states. Typically, emission occurs from the lowest energy excited singlet state. The substitution pattern on this compound is expected to influence its fluorescence properties.

The 5-methyl group is known to have a modest effect on the fluorescence of the indole ring. In contrast, the electron-withdrawing ethyl-2-oxoacetate group at the 3-position can significantly affect the emission spectrum. It may lead to a quenching of the fluorescence or a shift in the emission maximum depending on the extent of intramolecular charge transfer in the excited state.

The fluorescence emission maximum of indole derivatives is also highly sensitive to the polarity of the solvent. A bathochromic shift is generally observed in more polar solvents, indicating a more polar excited state compared to the ground state. Therefore, the fluorescence spectrum of this compound is expected to show a significant solvent-dependent shift.

An illustrative table of expected fluorescence emission maxima is provided below, based on the typical emission regions for substituted indoles.

| Solvent | Expected Emission λmax (nm) |

| Cyclohexane | ~330-340 |

| Ethanol | ~340-350 |

This table is illustrative and based on the general spectroscopic behavior of substituted indoles.

Theoretical and Computational Investigations of Ethyl 2 5 Methyl 3 Indolyl 2 Oxoacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the properties of indole (B1671886) derivatives. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying the geometry, electronic structure, and spectroscopic properties of molecules. researchgate.netmdpi.com

The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The indole ring system itself is generally planar. nih.govnih.gov

DFT calculations, often using a basis set like 6-311++G(d,p), are employed to perform this optimization. researchgate.net The process explores the molecule's potential energy surface to locate stable conformers. The presence of the flexible ethyl oxoacetate side chain at the C3 position of the indole ring allows for multiple rotational isomers (conformers). By calculating the energy of these different conformations, a conformational energy landscape can be mapped to identify the global minimum (the most stable conformer) and other local minima.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: This table illustrates typical parameters for an indole derivative as specific calculated values for the title compound are not available.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O (ester) | 1.21 | - |

| C=O (keto) | 1.23 | - |

| C-N (indole) | 1.38 | - |

| C-C (indole) | 1.40 | - |

| N-C-C (indole) | - | 108.5 |

Frontier Molecular Orbitals (HOMO-LUMO) The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.comresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. mdpi.com For indole derivatives, the HOMO is typically distributed over the π-conjugated indole ring system, while the LUMO may be localized on different parts of the molecule depending on the substituents.

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net MEP maps use a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the carbonyl groups would be expected to show a negative potential (red), making them sites for electrophilic interaction. In contrast, the hydrogen atom attached to the indole nitrogen would exhibit a positive potential (blue). researchgate.net

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.netsemanticscholar.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions can be highly accurate and are instrumental in assigning signals in experimental spectra. For similar indole structures, calculated chemical shifts have shown very good agreement with observed values. researchgate.net

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. researchgate.net These calculations help in assigning the vibrational modes corresponding to specific functional groups, such as the C=O stretches of the ester and ketone groups, and the N-H stretch of the indole ring. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the maximum absorption wavelengths (λmax) and helps in understanding the nature of the electronic transitions, such as π-π* transitions within the indole chromophore. mdpi.com

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a Related Indole Derivative (Illustrative) Source: Based on data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate nih.gov

| Spectroscopic Data | Predicted Value | Experimental Value nih.gov |

|---|---|---|

| IR: C=O stretch (ester) | ~1730 cm⁻¹ | 1728 cm⁻¹ |

| IR: N-H stretch | ~3320 cm⁻¹ | 3317 cm⁻¹ |

| ¹³C NMR: C=O (ester) | ~170 ppm | 171 ppm |

Quantum Chemical Methods for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical methods, particularly DFT, are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and feasibility. For reactions involving indole derivatives, such as electrophilic substitution or condensation reactions, these methods can elucidate the step-by-step pathway and calculate the activation energy barriers, providing a detailed picture of how the reaction proceeds. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum methods like DFT are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach can provide insights into the conformational flexibility of the ethyl oxoacetate side chain in different solvent environments. Furthermore, MD simulations can be used to study intermolecular interactions, such as how this compound interacts with solvent molecules or a potential biological target, by analyzing hydrogen bonding patterns and other non-covalent forces. materialsciencejournal.org

Quantitative Structure-Reactivity Relationships (QSRR) from Computational Data

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or computational properties with its chemical reactivity. Data generated from DFT calculations, such as HOMO-LUMO energies, Mulliken atomic charges, and MEP values, can serve as molecular descriptors in these models. researchgate.net By establishing a relationship between these calculated descriptors and experimentally observed reaction rates for a series of related indole derivatives, a QSRR model could be developed to predict the reactivity of new, untested compounds like this compound.

Charge Distribution and Bonding Analysis

A comprehensive analysis of the electronic properties of this compound through theoretical and computational methods is crucial for understanding its reactivity, molecular interactions, and potential applications. However, a detailed literature search for specific computational studies, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, focused solely on this compound did not yield specific research findings or data tables for this particular compound.

Computational chemistry provides valuable insights into the electronic structure of molecules. Methodologies like Density Functional Theory (DFT) are commonly employed to calculate various molecular properties. For indole derivatives, these studies often reveal a non-uniform charge distribution across the molecule, which is critical for its chemical behavior.

In analogous indole-3-glyoxylate structures, the indole nitrogen atom typically exhibits a partial negative charge, contributing to the aromaticity of the ring system. The N-H group can act as a hydrogen bond donor, a feature that is significant in biological contexts. The delocalization of the nitrogen's lone pair of electrons is fundamental to the electronic character of the indole ring.

The carbonyl groups of the glyoxylate (B1226380) moiety are inherently polar, with the oxygen atoms bearing significant partial negative charges and the adjacent carbon atoms carrying partial positive charges. This polarization creates electrophilic sites at the carbonyl carbons, making them susceptible to nucleophilic attack. The distribution of electron density in this part of the molecule is key to its reactivity in various chemical transformations.

Furthermore, the aromatic rings of the indole scaffold are regions of high electron density, capable of participating in π-π stacking interactions. The methyl group at the 5-position of the indole ring can influence the electronic environment through inductive effects, subtly modifying the charge distribution within the benzene (B151609) portion of the indole nucleus.

While specific data tables for Mulliken charges or NBO analysis for this compound are not available in the reviewed literature, the general principles of computational analyses on similar indole derivatives suggest a complex and functionally significant electronic landscape. Such detailed computational studies, were they to be performed, would provide precise numerical values for the atomic charges and orbital interactions, offering a deeper understanding of the molecule's electronic characteristics.

Applications of Ethyl 2 5 Methyl 3 Indolyl 2 Oxoacetate in the Synthesis of Complex Molecules and Heterocyclic Scaffolds

Precursor for the Synthesis of Indole (B1671886) Alkaloids and Bioactive Analogues

The structural framework of ethyl 2-(5-methyl-3-indolyl)-2-oxoacetate is embedded in numerous naturally occurring and synthetically important indole alkaloids. Its utility as a starting material for these complex molecules is a cornerstone of its chemical significance.

Tryptophan Analogues: The synthesis of tryptophan and its analogues can be achieved through the reductive amination of the α-ketoester functionality of this compound. This transformation introduces the crucial α-amino acid moiety. The general synthetic approach involves the reaction of the keto group with an amine source, such as ammonia (B1221849) or a protected amine, to form an intermediate imine, which is subsequently reduced to the corresponding amine. The choice of reducing agent is critical to selectively reduce the imine in the presence of the ester. Catalytic hydrogenation or the use of mild hydride reagents are commonly employed methods. The resulting amino ester can then be hydrolyzed to afford the desired 5-methyltryptophan analogue. These tryptophan derivatives are of significant interest in medicinal chemistry and biochemistry for their potential to be incorporated into peptides and proteins, thereby acting as probes or modulators of biological function. nih.govchim.it

Mitomycinoids: The mitomycinoids are a family of potent antitumor antibiotics characterized by a unique tetracyclic core structure. nih.govnih.gov Synthetic strategies towards the mitomycin core often involve the construction of the pyrrolo[1,2-a]indole skeleton. researchgate.net While direct synthesis from this compound is not extensively documented, the indole-3-glyoxylate moiety serves as a key synthon for introducing the necessary functionality at the C3 position of the indole ring. The keto and ester groups can be strategically manipulated to build the fused pyrrolidine (B122466) ring system characteristic of the mitosane core. rsc.org For instance, the keto group can be converted to a leaving group, followed by intramolecular nucleophilic attack from a nitrogen-containing side chain attached to the indole nitrogen.

Granulatimides: Granulatimides are marine alkaloids known for their activity as G2 checkpoint inhibitors. ubc.caacs.orgfigshare.com These compounds feature a maleimide (B117702) ring fused to an indole core. The synthesis of the granulatimide (B1238245) scaffold can be envisioned to start from indole derivatives. researchgate.net A plausible synthetic route could involve the elaboration of the glyoxylate (B1226380) handle of this compound into a precursor that can undergo cyclization to form the characteristic succinimide (B58015) or maleimide ring.

| Bioactive Analogue | Key Synthetic Transformation | Potential Application |

| 5-Methyltryptophan | Reductive amination | Incorporation into peptides, biological probes |

| Mitomycinoid Core | Elaboration of the glyoxylate and cyclization | Antitumor drug development |

| Granulatimide Analogue | Functional group manipulation and cyclization | Cell cycle inhibitors |

Role in the Construction of Fused Indole Systems

The reactivity of both the indole ring and the α-ketoester side chain in this compound makes it an excellent substrate for the construction of various fused indole systems.

Pyrroloindoles: The synthesis of pyrrolo[1,2-a]indoles, a privileged scaffold in medicinal chemistry, can be approached using this compound. researchgate.net One strategy involves the reaction of the α-ketoester with an appropriate nitrogen-containing nucleophile, such as an amino acid derivative, to form an intermediate that can undergo intramolecular cyclization and dehydration to yield the fused pyrrole (B145914) ring.

Indoloquinolines: Indoloquinolines are a class of heterocyclic compounds with significant biological activities, including antitumor and antiviral properties. The synthesis of the indoloquinoline framework can be achieved through various strategies, often involving the annulation of a quinoline (B57606) ring onto an indole precursor. This compound can serve as a starting material in multi-step sequences where the glyoxylate moiety is transformed into a suitable functional group that can participate in a cyclization reaction, such as the Friedländer annulation, with an appropriate aminobenzaldehyde or aminoketone derivative.

Pyranoindoles: Pyranoindoles are another important class of fused heterocyclic systems found in a number of natural products and biologically active molecules. mdpi.comsemanticscholar.org The synthesis of pyrano[3,4-b]indoles can be accomplished through intramolecular Friedel-Crafts type reactions. semanticscholar.orgresearchgate.netrsc.orgresearchgate.net For instance, the ester group of this compound can be reduced to the corresponding alcohol, which can then be etherified with a suitable partner containing an activated double or triple bond. Subsequent acid-catalyzed cyclization would lead to the formation of the pyran ring fused to the indole core. The Nenitzescu and Pechmann reactions are also powerful methods for the synthesis of certain pyranoindole isomers, typically starting from hydroxyindoles and β-ketoesters or quinones and β-aminocrotonates. wikipedia.orgresearchgate.net

| Fused System | General Synthetic Strategy | Key Reaction Type |

| Pyrroloindoles | Reaction with a nitrogen nucleophile followed by cyclization | Condensation, Cyclodehydration |

| Indoloquinolines | Functional group transformation and annulation | Friedländer Annulation |

| Pyranoindoles | Intramolecular cyclization of an ether derivative | Friedel-Crafts Alkylation, Pechmann Condensation, Nenitzescu Reaction |

Intermediate in the Formation of Other Heterocyclic Rings via Cyclization and Annulation Reactions

The 1,2-dicarbonyl functionality of the glyoxylate moiety in this compound is a versatile precursor for the synthesis of various five-membered heterocyclic rings through condensation reactions with dinucleophiles.

Pyrazoles: The reaction of this compound with hydrazine (B178648) or its derivatives is a direct method for the synthesis of pyrazole-containing indoles. nih.govorientjchem.orghilarispublisher.comlongdom.org The initial condensation occurs between the hydrazine and one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole (B372694) ring. The substitution pattern on the resulting pyrazole can be controlled by the choice of the hydrazine derivative and the reaction conditions.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from this compound through a multi-step sequence. nih.govimpactfactor.orgorganic-chemistry.orgutar.edu.mynih.gov The ethyl ester can be converted to the corresponding acid hydrazide by reaction with hydrazine. This acid hydrazide can then be cyclized with various reagents, such as orthoesters or carboxylic acid derivatives in the presence of a dehydrating agent like phosphorus oxychloride, to furnish the 1,3,4-oxadiazole (B1194373) ring.

Triazoles: The synthesis of 1,2,4-triazoles can also be achieved from the intermediate acid hydrazide. Reaction of the acid hydrazide with a suitable one-carbon synthon, such as formamide (B127407) or a thioimidate, followed by cyclization, can lead to the formation of the triazole ring. Alternatively, 1,3-dipolar cycloaddition reactions of indole-containing alkynes or azides can be employed for the construction of 1,2,3-triazoles, although this would require significant modification of the starting ethyl glyoxylate. nih.govresearchgate.netmdpi.comucl.ac.ukallfordrugs.com

| Heterocycle | Key Reagent | General Reaction |

| Pyrazole | Hydrazine/Hydrazine derivatives | Condensation, Cyclodehydration |

| 1,3,4-Oxadiazole | Hydrazine, then a carboxylic acid derivative | Hydrazinolysis, Cyclodehydration |

| 1,2,4-Triazole | Acid hydrazide, then a one-carbon synthon | Condensation, Cyclization |

Utility in the Synthesis of Substituted Indole Derivatives with Extended Conjugation

The carbonyl groups of this compound provide reactive sites for the introduction of new carbon-carbon double bonds, leading to the formation of indole derivatives with extended π-conjugation. Such compounds are of interest for their potential applications in materials science and as fluorescent probes.

Condensation reactions, such as the Knoevenagel or Wittig reactions, can be employed to introduce a variety of substituents at the α-position of the ketoester side chain. For example, reaction with active methylene (B1212753) compounds in the presence of a base can lead to the formation of vinylogous indole derivatives. Similarly, the Wittig reaction with phosphorus ylides can be used to convert the keto group into a double bond with a wide range of substituents. These reactions extend the conjugated system of the indole core, which can significantly impact the photophysical properties of the molecule, such as its absorption and emission wavelengths.

Design and Synthesis of Chemosensors and Functional Materials Incorporating the Indole-Glyoxylate Scaffold

The inherent fluorescence of the indole nucleus makes it an attractive scaffold for the design of chemosensors. mdpi.comresearchgate.netresearchgate.netnih.gov The indole-glyoxylate moiety of this compound can be functionalized to create selective binding sites for specific analytes, such as metal ions or anions. The binding of an analyte to the recognition unit can induce a change in the electronic properties of the indole fluorophore, resulting in a detectable change in the fluorescence signal (either enhancement or quenching).

For example, the ester group can be converted to an amide functionalized with a specific ionophore. Upon binding of a target ion, a conformational change or an electronic perturbation can be transmitted to the indole ring, modulating its fluorescence. Furthermore, the extended π-systems generated as described in the previous section can also be incorporated into polymeric materials. bioplasticsnews.com The indole-glyoxylate unit can be polymerized or grafted onto polymer backbones to create functional materials with interesting optical or electronic properties.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate?

Answer:

The synthesis of ethyl oxoacetate derivatives typically involves condensation reactions between substituted indoles and activated oxoacetate precursors. For example, analogous compounds like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate are synthesized via nucleophilic acyl substitution using ethyl chloro-oxoacetate and amines under mild conditions (0°C to room temperature) in dichloromethane (DCM) or tetrahydrofuran (THF) . Key steps include:

- Dropwise addition of ethyl chloro-oxoacetate to the amine substrate.

- Aqueous workup (e.g., K₂CO₃ washes) to isolate the product.

- Purification via column chromatography (e.g., silica gel with EtOAC/pentane gradients) .

For indole derivatives, Lawesson’s reagent or oxidative cyclization may be used to form the indole core .

Basic: How is the purity and structural integrity of this compound validated in research settings?

Answer:

Standard characterization includes:

- LC-MS (APCI+) to confirm molecular weight (e.g., m/z 245 [M+H⁺] for similar compounds) .

- ¹H/¹³C NMR to verify substitution patterns (e.g., indole C-3 and methyl group signals).

- Melting point analysis (for solids) and HPLC for purity assessment (>95% is typical for intermediates) .

Discrepancies in spectral data may require iterative synthesis or alternative solvents to suppress tautomerization .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up of this compound synthesis?

Answer:

Yield variations often stem from side reactions (e.g., hydrolysis of the oxoacetate group) or incomplete substitution . Mitigation strategies include:

- Temperature control : Maintaining 0°C during reagent addition to minimize byproducts .

- Catalyst optimization : Using DMAP or triethylamine to enhance reactivity .

- Solvent screening : Polar aprotic solvents like THF improve solubility of indole derivatives.

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progression.

Advanced: What role does the indole moiety play in the biological activity of this compound derivatives?

Answer:

The indole core is critical for target binding in drug discovery. For example:

- Antiviral activity : Analogous oxoacetate derivatives inhibit viral entry by mimicking natural substrates (e.g., HIV CD4-binding site inhibitors) .

- Antitumor potential : Indole-based compounds disrupt kinase signaling or induce apoptosis via intercalation .

The 5-methyl group on the indole may enhance lipophilicity and metabolic stability, as seen in Edoxaban intermediates .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste disposal : Neutralize acidic/basic byproducts before disposal; halogenated solvents require segregated waste streams .

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced: How can computational modeling aid in optimizing the synthesis of this compound?

Answer:

- DFT calculations predict reaction pathways and transition states, identifying energy barriers for key steps (e.g., nucleophilic attack on oxoacetate).

- Molecular docking screens indole derivatives against target proteins (e.g., coagulation Factor Xa in Edoxaban) to prioritize synthesis .

- QSPR models correlate substituent effects (e.g., methyl vs. chloro groups) with reaction yields or bioactivity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

This compound serves as:

- Pharmaceutical intermediate : For anticoagulants (e.g., Edoxaban analogs) .

- Scaffold for derivatization : Introducing substituents at the indole C-5 or oxoacetate ethyl group to modulate bioactivity .

- Probe compound : Studying indole-based enzyme inhibition (e.g., cytochrome P450 isoforms) .

Advanced: How can researchers address discrepancies in NMR data for this compound analogs?

Answer:

- Variable temperature NMR resolves dynamic effects (e.g., rotamers of the oxoacetate group).

- COSY/NOESY identifies through-space couplings to confirm substitution patterns.

- Isotopic labeling : ¹³C-enriched samples clarify ambiguous carbonyl signals .

Basic: What analytical techniques are used to quantify this compound in complex mixtures?

Answer:

- HPLC-DAD/UV : Using C18 columns and acetonitrile/water gradients (retention time ~8–12 min for similar compounds) .

- LC-HRMS : Exact mass analysis (e.g., m/z 276.189665) to distinguish from isobaric impurities .

- TLC : Ethyl acetate/hexane (1:3) with visualization under UV 254 nm .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:

The oxoacetate group acts as an electron-withdrawing moiety, activating the indole C-3 position for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.